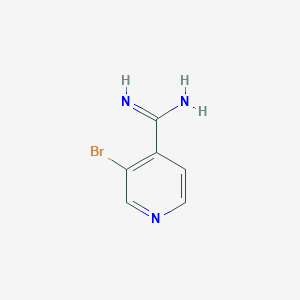
Tert-butyl 3-formylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-formylcyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2567504-92-9 . It has a molecular weight of 184.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O3/c1-10 (2,3)13-9 (12)8-4-7 (5-8)6-11/h6-8H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.24 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Wirkmechanismus
The mechanism of action of tert-butyl 3-formylcyclobutane-1-carboxylate is not well understood. However, it is believed that the formyl group and the tert-butyl ester group may play important roles in the reactivity of this compound. The formyl group may act as an electrophile, while the tert-butyl ester group may provide steric protection and enhance the stability of the compound.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is not used as a drug and is not intended for human consumption. Therefore, any potential effects on human health are not relevant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-butyl 3-formylcyclobutane-1-carboxylate is its versatility as a building block for organic synthesis. This compound can be used to synthesize a wide range of complex molecules, making it a valuable tool for organic chemists. However, one limitation of this compound is its relatively high cost and limited availability, which may limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for research involving tert-butyl 3-formylcyclobutane-1-carboxylate. One potential area of interest is the development of new synthetic methods that utilize this compound as a building block. Additionally, researchers may explore the reactivity of cyclobutane derivatives in general, which could lead to the development of new synthetic strategies and the discovery of novel compounds with interesting properties. Finally, the use of this compound in the synthesis of natural products and other biologically active compounds may also be an area of future research.
Synthesemethoden
The synthesis of tert-butyl 3-formylcyclobutane-1-carboxylate can be achieved through a multistep process. One common method involves the reaction of cyclobutanone with tert-butyl diazoacetate in the presence of a copper catalyst. This reaction results in the formation of a cyclobutene intermediate, which can be further oxidized to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-formylcyclobutane-1-carboxylate has been used in a variety of scientific research applications. One notable example is its use as a building block for the synthesis of complex natural products. For instance, researchers have used this compound to synthesize the natural product (-)-cubebol, which has shown promising antimicrobial activity.
Safety and Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for Tert-butyl 3-formylcyclobutane-1-carboxylate . The MSDS will provide comprehensive information about the compound’s potential hazards, safe handling procedures, and emergency response measures.
Eigenschaften
IUPAC Name |
tert-butyl 3-formylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPADPCUFDVAIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid](/img/structure/B2785254.png)
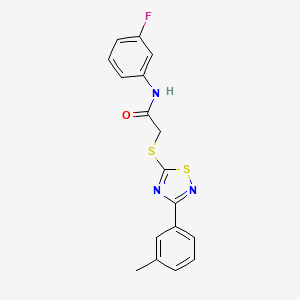

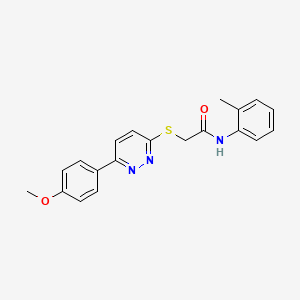
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2785266.png)
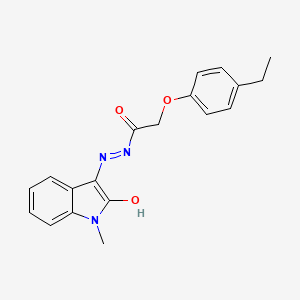

![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)
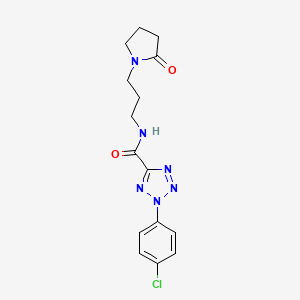
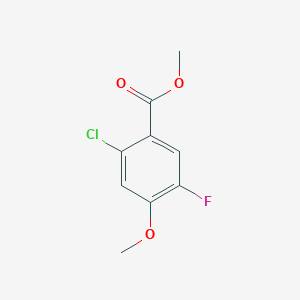
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)
